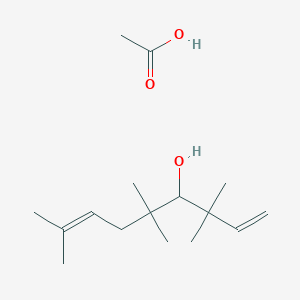
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol is a chemical compound with the molecular formula C14H26O2. This compound is known for its unique structure, which includes multiple methyl groups and a diene system. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol typically involves the reaction of acetic acid with a precursor molecule that contains the 3,3,5,5,8-pentamethylnona-1,7-dien-4-ol structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-ylmethyl ester
- Acetic acid;3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylmethyl ester
Uniqueness
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol is unique due to its specific structure, which includes multiple methyl groups and a diene system. This structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
92095-83-5 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-8-13(4,5)12(15)14(6,7)10-9-11(2)3;1-2(3)4/h8-9,12,15H,1,10H2,2-7H3;1H3,(H,3,4) |
InChI Key |
PWJSWTOMTGMTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C(C(C)(C)C=C)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















